molecular formula C20H20N2O3 B2690840 (E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-3-yl)acrylamide CAS No. 1448139-48-7

(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-3-yl)acrylamide

Cat. No.: B2690840
CAS No.: 1448139-48-7
M. Wt: 336.391
InChI Key: RZFOPMOWRFWJLA-LZCJLJQNSA-N
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Description

(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-3-yl)acrylamide is a complex organic compound that features a unique combination of structural elements This compound includes a cyclopropane ring, a tetrahydroisoquinoline moiety, and a furan ring, all connected through an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-3-yl)acrylamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrahydroisoquinoline core, followed by the introduction of the cyclopropanecarbonyl group. The final step involves the formation of the acrylamide linkage with the furan ring.

    Synthesis of Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Cyclopropanecarbonyl Group: This step often involves the use of cyclopropanecarbonyl chloride in the presence of a base to form the desired amide.

    Formation of Acrylamide Linkage: The final step involves the reaction of the intermediate with furan-3-yl acrylamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide linkage can be reduced to form the corresponding amine.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-3-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-3-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: Similar structure but with an acetamide group instead of an acrylamide.

    N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-3-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of (E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-3-yl)acrylamide lies in its combination of a cyclopropane ring, tetrahydroisoquinoline core, and furan ring, which imparts distinct chemical and biological properties

Biological Activity

(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-3-yl)acrylamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of approximately 350.4 g/mol. The structure features a cyclopropanecarbonyl group linked to a tetrahydroisoquinoline moiety and a furan ring, contributing to its unique biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in one study, it was found to induce apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway, as evidenced by increased caspase-3 activity and PARP cleavage.

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against several pathogens. In particular, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : It could modulate receptor activity related to cell signaling pathways that regulate growth and survival.

Case Studies

  • Study on Cancer Cell Lines : A recent investigation evaluated the effects of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells.
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it can be compared with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound AFuran ringAnticancer
Compound BIsoquinolineAntimicrobial
Compound CCyclopropaneAntiviral

Unique Aspects

The presence of both cyclopropanecarbonyl and tetrahydroisoquinoline structures may enhance the compound's ability to interact with multiple biological targets compared to simpler analogs.

Properties

IUPAC Name

(E)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-19(6-1-14-8-10-25-13-14)21-18-5-4-15-7-9-22(12-17(15)11-18)20(24)16-2-3-16/h1,4-6,8,10-11,13,16H,2-3,7,9,12H2,(H,21,23)/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFOPMOWRFWJLA-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C=CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)/C=C/C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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